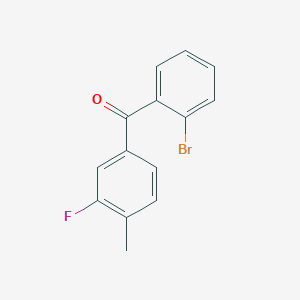

2-Bromo-3'-fluoro-4'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3'-fluoro-4'-methylbenzophenone (2-BFM) is a brominated phenol compound that has been used in many scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized in the synthesis of various pharmaceuticals. Its bromine and fluorine atoms make it a valuable intermediate for the preparation of analgesics, sedatives, and anticonvulsant drugs. These medications are crucial for alleviating pain, promoting relaxation, and combating seizure disorders .

Material Science

In material science, 2-Bromo-3’-fluoro-4’-methylbenzophenone plays a role in the formation of polymers and co-polymers. Its ability to undergo photoreduction makes it a candidate for creating light-sensitive materials .

Chemical Synthesis

The compound serves as a precursor in various chemical reactions, including Friedel-Crafts acylation. It’s used to synthesize more complex organic compounds, which are then applied in different chemical industries .

Analytical Chemistry

In analytical chemistry, 2-Bromo-3’-fluoro-4’-methylbenzophenone can be used as a standard or reference compound in chromatography and spectroscopy for identifying or quantifying other substances .

Biochemistry

In biochemistry, such compounds may be used as building blocks for synthesizing molecules that interact with biological systems, aiding in the study of biochemical processes .

Agrochemistry

2-Bromo-3’-fluoro-4’-methylbenzophenone: might be involved in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that improve crop protection .

properties

IUPAC Name |

(2-bromophenyl)-(3-fluoro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZCVYUDVSQWCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231725 |

Source

|

| Record name | (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3'-fluoro-4'-methylbenzophenone | |

CAS RN |

951886-24-1 |

Source

|

| Record name | (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.